molecular formula C8H7ClS B13520817 5-Chloro-2,3-dihydro-1-benzothiophene

5-Chloro-2,3-dihydro-1-benzothiophene

Cat. No.: B13520817
M. Wt: 170.66 g/mol
InChI Key: HRYMMITWAHVJKM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzothiophene: is a heterocyclic organic compound that features a benzene ring fused to a thiophene ring, with a chlorine atom attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C) to facilitate the cyclization.

    Solvent: Non-polar solvents like dichloromethane or chloroform.

    Catalyst: Aluminum chloride or other Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability. The process typically includes:

    Raw Materials: High-purity starting materials to minimize impurities.

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

    Purification: Techniques such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the benzene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Chloro-2,3-dihydro-1-benzothiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Chloro-2,3-dihydro-1-benzothiophene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.

    Signal Transduction: It can influence signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

5-Chloro-2,3-dihydro-1-benzothiophene can be compared with other benzothiophene derivatives:

    2,3-Dihydro-1-benzothiophene: Lacks the chlorine substituent, leading to different reactivity and applications.

    5-Bromo-2,3-dihydro-1-benzothiophene: Similar structure but with a bromine atom, which may alter its chemical and biological properties.

    5-Methyl-2,3-dihydro-1-benzothiophene: Contains a methyl group instead of chlorine, affecting its steric and electronic characteristics.

Properties

Molecular Formula

C8H7ClS

Molecular Weight

170.66 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C8H7ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2

InChI Key

HRYMMITWAHVJKM-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C=C(C=C2)Cl

Origin of Product

United States

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